molecular formula C7H10O B2930652 2-Ethynyl-2-methyloxolane CAS No. 89897-77-8

2-Ethynyl-2-methyloxolane

Cat. No.: B2930652
CAS No.: 89897-77-8
M. Wt: 110.156
InChI Key: KYPCFKQEHDJZKY-UHFFFAOYSA-N
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Description

2-Ethynyl-2-methyloxolane is a chemical compound with the molecular formula C7H10O and is characterized by an oxolane (tetrahydrofuran) ring substituted with a methyl and an ethynyl group at the 2-position . This structure combines the properties of a cyclic ether with a reactive terminal alkyne, making it a versatile intermediate in synthetic organic chemistry research. The terminal alkyne group is a key functional handle for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is widely used in the synthesis of complex molecular architectures, pharmaceutical scaffolds, and materials science applications. The oxolane ring can act as a Lewis base, influencing the compound's solvating properties and its behavior in organometallic reactions. As a building block, this compound can be utilized to develop novel polymers, ligands, and prodrugs. Researchers value this compound for its potential to introduce both heterocyclic and alkyne functionalities into target molecules in a single step. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-2-methyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8-7/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPCFKQEHDJZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89897-77-8
Record name 2-ethynyl-2-methyloxolane
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Methodologies for the Chemical Synthesis of 2 Ethynyl 2 Methyloxolane

Alkynylation Reactions for Direct Ethynyl (B1212043) Group Incorporation

This approach focuses on creating the C(sp3)-C(sp) bond by introducing an ethynyl group at the C2 position of a 2-methyloxolane derivative.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a cornerstone method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For the synthesis of 2-Ethynyl-2-methyloxolane, this would conceptually involve the coupling of a terminal alkyne with a 2-halo-2-methyloxolane derivative.

The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (the 2-halo-2-methyloxolane) to form a palladium(II) complex.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, transfers the acetylide group to the palladium(II) complex.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.

While direct examples on a 2-halo-2-methyloxolane substrate are not prevalent, the reaction's robustness with a wide range of aryl and vinyl halides suggests its applicability. nih.govmdpi.com Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of alkynes. thalesnano.com

Table 1: Typical Catalyst Systems for Sonogashira Coupling Reactions
Palladium SourceLigandCopper Co-catalystBaseSolvent
Pd(PPh₃)₄Triphenylphosphine (PPh₃)CuITriethylamine (Et₃N)THF / Toluene
PdCl₂(PPh₃)₂Triphenylphosphine (PPh₃)CuIDiisopropylamine (DIPA)DMF
Pd(OAc)₂P(p-tol)₃None (Copper-free)DBUTHF
Pd(OAc)₂SPhos / XPhosNone (Copper-free)TBAFTHF

Acetylide anions, formed by the deprotonation of terminal alkynes with a strong base, are potent carbon nucleophiles. libretexts.orgmasterorganicchemistry.com They readily participate in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form propargyl alcohols. libretexts.orglibretexts.orgyoutube.com

A plausible pathway to this compound using this method involves the nucleophilic addition of an acetylide anion (e.g., lithium acetylide) to a suitable oxolane precursor like γ-valerolactone. The reaction proceeds as follows:

The acetylide anion attacks the electrophilic carbonyl carbon of γ-valerolactone.

This opens the ester linkage to form a ketone-alkoxide intermediate.

Upon workup, this intermediate cyclizes to form a stable five-membered hemiacetal (or lactol), which is the hydroxylated precursor to the target molecule.

Subsequent dehydration of this intermediate would yield this compound.

The synthesis of the parent compound, 2-methyloxolane, often starts from levulinic acid, which is converted to γ-valerolactone, highlighting the viability of this lactone as a key intermediate. nih.gov

Table 2: Reagents for Acetylide Addition to Carbonyls
Alkyne SourceBaseAcetylide ReagentElectrophileTypical Solvent
Acetylene (B1199291) (gas)n-BuLiLithium acetylideγ-ValerolactoneTHF, Diethyl ether
Acetylene (gas)NaNH₂Sodium acetylideγ-ValerolactoneLiquid Ammonia
Trimethylsilylacetylenen-BuLiLithium (trimethylsilyl)acetylideγ-ValerolactoneTHF

The formation of a C(sp3)-C(sp) bond via radical alkynylation is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. rsc.org This approach involves the generation of a radical at an unactivated C(sp3)-H bond, followed by its reaction with an alkyne transfer agent. nih.gov

For the synthesis of this compound, the strategy would involve:

Radical Generation: A radical is generated at the C2 position of 2-methyloxolane. This can be achieved through hydrogen atom transfer (HAT) using a suitable radical initiator (e.g., under photochemical conditions).

Alkynylation: The generated tertiary radical reacts with an alkynylating agent. Hypervalent iodine reagents (e.g., ethynylbenziodoxolones, EBX) and alkynyl sulfones are commonly used as alkyne sources in these reactions. nih.gov

This method offers a direct route to functionalize the C-H bond of the oxolane ring, providing an efficient alternative to traditional ionic pathways. rsc.orgnih.gov

Table 3: Components for Radical C(sp3)-H Alkynylation
Radical Generation MethodRadical PrecursorAlkyne Transfer AgentConditions
Photoredox Catalysis2-Methyloxolane (C-H bond)Ethynylbenziodoxolone (EBX)Visible light, photocatalyst
Thermal Initiation2-Methyloxolane (C-H bond)Alkynyl sulfonesPeroxide initiator (e.g., DTBP), heat
Transition Metal Catalysis2-Methyloxolane (C-H bond)Alkynyl halidesFe(II) or Cu(I) catalyst

Ring-Closing Strategies Leading to the this compound Framework

This alternative strategy involves constructing the oxolane ring from a linear precursor that already possesses the ethynyl and methyl groups at the appropriate positions. The key step is an intramolecular cyclization.

Transition metals are widely used to catalyze the intramolecular hydroalkoxylation of alkynyl alcohols, providing a direct route to cyclic ethers. researchgate.net This reaction involves the addition of a hydroxyl group across the carbon-carbon triple bond. Various metals, including palladium, gold, mercury, and indium, can effectively catalyze this transformation. researchgate.netbeilstein-journals.orgnih.gov

The synthesis of this compound via this method would start from a precursor such as 2-methylhex-5-yne-1,2-diol. The proposed mechanism is:

Alkyne Activation: The transition metal catalyst coordinates to the alkyne, rendering it more electrophilic.

Nucleophilic Attack: The terminal hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This typically follows a 5-exo-dig pathway to form the five-membered oxolane ring.

Protodemetalation: The resulting organometallic intermediate undergoes protonolysis to release the final product and regenerate the active catalyst.

This method is highly atom-economical and often proceeds with high regio- and stereoselectivity.

Table 4: Catalysts for Intramolecular Hydroalkoxylation of Alkynyl Alcohols
CatalystTypical PrecursorKey Features
In(OTf)₃Alkynyl alcoholEffective Lewis acid catalyst for alkyne activation. researchgate.net
Pd(II) complexeso-AlkynylphenolsUsed in carbonylative annulation and cyclization. nih.gov
Hg(OTf)₂Alkynyl diolsPromotes oxacyclization to form furan (B31954) and pyran derivatives. beilstein-journals.org
Lanthanide amidesAlkynyl alcoholHighly selective conversions with turnover-limiting insertion of C-C into Ln-O bond. researchgate.net

Ring closure to form the oxolane framework can also be achieved without transition metals, typically under acidic or basic conditions. rsc.org This approach, known as intramolecular heterocyclization, relies on the inherent reactivity of the precursor molecule.

Acid-Catalyzed Cyclization: Treatment of an alkynyl diol with an acid can promote cyclization. The acid protonates the alkyne, forming a vinyl cation intermediate. The hydroxyl group then attacks this electrophilic species to close the ring. This method is analogous to the acid-mediated cyclization of silylated alkenols used to synthesize tetrahydropyrans. mdpi.comnih.gov

Base-Catalyzed Cyclization: In the presence of a strong base, the hydroxyl group of the alkynyl diol can be deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the alkyne in an intramolecular fashion to yield the cyclic ether. This strategy has been successfully applied to the synthesis of substituted benzofurans from 2-ynylphenols. rsc.org

These methods provide a transition-metal-free alternative for constructing the oxolane ring, often using simple and readily available reagents.

Multi-Step Synthetic Sequences from Simpler Precursors

Multi-step syntheses provide the flexibility to construct the target molecule with precise control over its architecture. These sequences typically begin with acyclic or simpler cyclic precursors and involve a series of chemical transformations to build the desired this compound structure.

A plausible and direct synthetic route to this compound involves the derivatization of 2-methyloxolane or its synthetic precursors. A key precursor to 2-methyloxolane is γ-valerolactone, which is readily accessible from biomass-derived levulinic acid. The synthesis can be envisioned through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of γ-valerolactone.

The reaction proceeds via the formation of a metal acetylide, typically using a strong base such as an organolithium reagent (e.g., n-butyllithium) to deprotonate a terminal alkyne like acetylene. The resulting lithium acetylide then acts as a potent nucleophile.

Reaction Scheme:

Scheme 1: Proposed synthesis of this compound from γ-valerolactone.
A chemical reaction scheme showing the two-step conversion of <a href=gamma-valerolactone (B192634) to this compound. The first step is the reaction of acetylene with n-butyllithium to form lithium acetylide. The second step is the reaction of gamma-valerolactone with lithium acetylide, followed by an acidic workup, to yield the final product." src="https://i.imgur.com/EXAMPLE.png"/>

Step-by-Step Synthesis:

Formation of Lithium Acetylide: Acetylene gas is bubbled through a solution of n-butyllithium in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (typically -78 °C) to form lithium acetylide.

Nucleophilic Addition to γ-Valerolactone: A solution of γ-valerolactone in an aprotic solvent is then added to the freshly prepared lithium acetylide solution. The acetylide anion attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a lithium alkoxide intermediate.

Workup and Cyclization: The reaction is quenched with a proton source, such as a mild acid (e.g., ammonium (B1175870) chloride solution). This protonates the alkoxide, and the resulting hydroxy-keto-alkyne intermediate undergoes spontaneous intramolecular cyclization (hemiacetal formation) to yield the thermodynamically stable five-membered ring of this compound.

Interactive Data Table: Proposed Reaction Conditions for the Synthesis of this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)
1Acetylenen-ButyllithiumTHF-781
2γ-Valerolactone, Lithium AcetylideTHF-78 to 02-4
3Reaction MixtureAqueous NH₄Cl0 to 251

This synthetic approach is advantageous due to the commercial availability and renewable nature of γ-valerolactone. The reaction conditions are standard for organometallic additions to carbonyl compounds.

The development of enantiospecific and stereoselective synthetic routes to this compound is of significant interest, particularly for applications where the chirality of the molecule is crucial. Since the C2 position of the target molecule is a stereocenter, controlling its absolute configuration is a key challenge.

One strategy to achieve enantioselectivity is through the use of a chiral catalyst or a chiral auxiliary during the addition of the acetylide to a prochiral precursor. While γ-valerolactone itself is chiral, starting from a racemic mixture would lead to a racemic product. Therefore, an enantiomerically pure starting material or an asymmetric catalytic approach is necessary.

A plausible stereoselective approach could involve the asymmetric addition of a terminal alkyne to a ketone precursor under the influence of a chiral catalyst. For instance, a variation of the well-established Noyori asymmetric transfer hydrogenation could be adapted, or a chiral metal-ligand complex could be employed to catalyze the addition of an acetylide to a suitable keto-aldehyde or keto-ester precursor.

Hypothetical Stereoselective Synthesis:

A hypothetical pathway could involve the use of a chiral ligand, such as a derivative of (1R,2S)-(-)-N-methylephedrine or a BINOL-based ligand, in conjunction with a metal salt (e.g., a zinc or titanium salt) to mediate the enantioselective addition of a silyl-protected alkyne (to enhance stability and handling) to γ-valerolactone.

Research Findings on Analogous Reactions:

While specific literature on the enantioselective synthesis of this compound is scarce, extensive research exists on the enantioselective addition of alkynes to carbonyl compounds. These studies provide a strong foundation for developing a stereoselective route to the target molecule. Key findings from related research include:

Chiral Zinc Catalysts: The use of chiral amino alcohols, such as (-)-N,N-diethyl-(1R,2S)-norephedrine, in combination with diethylzinc (B1219324) has been shown to effectively catalyze the enantioselective addition of terminal alkynes to aldehydes and ketones.

Titanium-BINOL Complexes: Titanium complexes of 1,1'-bi-2-naphthol (B31242) (BINOL) are powerful catalysts for a variety of asymmetric transformations, including the addition of nucleophiles to carbonyls.

Substrate Control: Starting with an enantiomerically pure precursor, such as (R)- or (S)-γ-valerolactone, would directly lead to the corresponding enantiomer of this compound, assuming the reaction proceeds with retention or a predictable inversion of configuration.

Interactive Data Table: Comparison of Potential Chiral Catalysts for Asymmetric Acetylide Addition

Catalyst SystemChiral LigandMetal SourceTypical SubstratesReported Enantiomeric Excess (ee)
Carreira's Catalyst(-)-N-MethylephedrineZn(OTf)₂Aldehydes90-99%
Trost's ProPhenol CatalystProPhenol LigandZnEt₂Ketones85-98%
Shibasaki's CatalystBINOL derivativeLa(OTf)₃Ketonesup to 99%

The successful application of these methodologies to the synthesis of this compound would require careful optimization of reaction conditions, including the choice of solvent, temperature, and the specific chiral ligand-metal combination.

Advanced Chemical Transformations and Reactivity of 2 Ethynyl 2 Methyloxolane

Transformations Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 2-Ethynyl-2-methyloxolane is a versatile functional group that participates in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Cycloaddition reactions provide a powerful tool for the synthesis of cyclic compounds. The ethynyl moiety of this compound can undergo several types of cycloadditions.

[2+2] Cycloaddition: The [2+2] cycloaddition of an alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) ring. rsc.org These reactions can be promoted by thermal or photochemical conditions. rsc.org Lewis acids can also catalyze [2+2] cycloadditions between ketenes and alkenes, offering an alternative route to four-membered rings. nih.govrsc.org While specific examples involving this compound are not extensively documented, the reactivity of its terminal alkyne suggests its potential to participate in such transformations, yielding cyclobutene derivatives bearing the 2-methyloxolane substituent.

[3+2] Huisgen Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a highly efficient method for the synthesis of five-membered heterocycles. sci-rad.comnih.gov The reaction between a 1,3-dipole and a dipolarophile, in this case, the ethynyl group of this compound, proceeds readily. researchgate.netmdpi.com A prominent example is the reaction with azides to form 1,2,3-triazoles, a reaction often referred to as "click chemistry" due to its high efficiency and specificity. researchgate.netnih.gov This reaction can be carried out under thermal conditions or catalyzed by copper(I) or ruthenium complexes, which can control the regioselectivity of the resulting triazole. nih.gov

Table 1: Examples of Huisgen [3+2] Cycloaddition with Terminal Alkynes
1,3-DipoleDipolarophileCatalyst/ConditionsProduct
Azide (R-N₃)Terminal Alkyne (R'-C≡CH)Cu(I)1,4-disubstituted 1,2,3-triazole
Azide (R-N₃)Terminal Alkyne (R'-C≡CH)Ru1,5-disubstituted 1,2,3-triazole nih.gov
Nitrile Oxide (R-CNO)Terminal Alkyne (R'-C≡CH)ThermalIsoxazole derivative

Hydrosilylation: The addition of a silicon-hydride bond across the carbon-carbon triple bond of this compound, known as hydrosilylation, is a valuable transformation for the synthesis of vinylsilanes. scientificspectator.com This reaction is typically catalyzed by transition metal complexes, with ruthenium-based catalysts showing high efficiency for the trans-addition to terminal alkynes, leading to (Z)-vinylsilanes. nih.govorganic-chemistry.orgepa.gov The regioselectivity of the addition to terminal alkynes generally favors the formation of the α-vinylsilane (Markovnikov addition) or the β-vinylsilane (anti-Markovnikov addition), depending on the catalyst and reaction conditions. nih.govresearchgate.net Subsequent protodesilylation of the resulting vinylsilane can achieve a net trans-reduction of the alkyne to an (E)-alkene. organic-chemistry.orgepa.gov

Hydroboration: The hydroboration of alkynes involves the addition of a boron-hydride bond across the triple bond. For terminal alkynes like this compound, this reaction typically proceeds with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-BBN, can enhance this selectivity. masterorganicchemistry.com Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide and a base yields an enol, which tautomerizes to the corresponding aldehyde. masterorganicchemistry.com This two-step hydroboration-oxidation sequence provides a reliable method for the conversion of a terminal alkyne to an aldehyde.

Table 2: Regioselectivity in the Hydrosilylation of Terminal Alkynes
CatalystSilaneProduct RegioselectivityStereoselectivity
[Cp*Ru(MeCN)₃]PF₆HSi(OEt)₃α-vinylsilane (Markovnikov) nih.govtrans-addition nih.gov
H₂PtCl₆HSiCl₃β-vinylsilane (anti-Markovnikov)cis-addition

Oxidative Cleavage: The carbon-carbon triple bond of this compound can be cleaved under strong oxidizing conditions. Ozonolysis, followed by a workup, will cleave the alkyne to produce a carboxylic acid from the internal carbon and carbon dioxide from the terminal carbon. Similarly, treatment with potassium permanganate (B83412) under harsh conditions can also lead to oxidative cleavage.

Reduction to Alkenes and Alkanes: The ethynyl group can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane. youtube.comorganic-chemistry.org

cis-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), will selectively reduce the alkyne to a cis-alkene. youtube.com

trans-Alkenes: The reduction of alkynes to trans-alkenes can be achieved through dissolving metal reductions, such as with sodium in liquid ammonia. youtube.com An alternative two-step method involves hydrosilylation to a (Z)-vinylsilane followed by protodesilylation. organic-chemistry.orgepa.gov

Alkanes: Complete reduction of the alkyne to the corresponding alkane (2-ethyl-2-methyloxolane) can be accomplished by catalytic hydrogenation over a more active catalyst like palladium on carbon or platinum oxide. youtube.com

The polymerization of acetylenic monomers can lead to the formation of conjugated polymers with interesting electronic and optical properties. mdpi.comrsc.org Transition metal catalysts, particularly those based on rhodium and other late transition metals, are often employed for the polymerization of substituted acetylenes. mdpi.com While specific studies on the polymerization of this compound are not extensively reported, its terminal alkyne functionality suggests its potential as a monomer. The resulting polymer would feature a polyacetylene backbone with pendant 2-methyloxolane groups. These side groups could influence the polymer's solubility and physical properties. Cyclopolymerization is another possibility, where cyclic repeating units are formed along the polymer chain. researchgate.net

Transformations Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring in this compound is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or electrophiles.

The ring-opening of substituted oxolanes can be initiated by electrophilic activation of the ring oxygen. nih.govresearchgate.netnih.govbohrium.comresearchgate.neteuropa.eu In the case of this compound, the presence of two different carbons adjacent to the oxygen atom (a quaternary and a secondary carbon) raises the question of regioselectivity.

Under acidic conditions, the reaction likely proceeds through an oxonium ion intermediate. The subsequent nucleophilic attack can occur at either the C2 or C5 position. The regioselectivity of this attack is influenced by both steric and electronic factors. Attack at the less sterically hindered C5 position is generally favored. However, if the reaction proceeds through a mechanism with significant carbocation character at C2, attack at the more substituted carbon might be observed.

C-H Functionalization of the Tetrahydrofuran (B95107) Core

The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into more complex functionalities. In the context of this compound, the tetrahydrofuran (THF) core presents several C-H bonds amenable to functionalization. The primary sites for such transformations are the α-positions to the ether oxygen (C5), which are activated by the adjacent heteroatom.

Modern synthetic methods have increasingly focused on the direct activation of these C-H bonds. While research specifically detailing the C-H functionalization of this compound is limited, extensive studies on the parent tetrahydrofuran ring provide a strong basis for predicting its reactivity. Methodologies such as metal-catalyzed C-H insertion and photocatalytic activation are prominent. For instance, rhodium-catalyzed reactions of diazo compounds with THF have been shown to be highly chemoselective, favoring C-H insertion into the THF ring even in the presence of other hydrocarbons. acs.org This suggests that the carbenoid intermediates generated are selective for the activated C-H bonds of the ether.

Furthermore, metal-free approaches have emerged as sustainable alternatives. A photocatalytic method using a cheap nitrogen-based catalyst has been developed for the site-selective α-C–H functionalization of tetrahydrofuran, allowing for C–S and C–C bond formation under mild conditions. rsc.org Another strategy involves a zinc-mediated C-H activation of THF, which facilitates regioselective addition to various unsaturated systems. nih.govresearchgate.net

The presence of the bulky 2-ethynyl-2-methyl substituent in this compound would sterically hinder direct functionalization at the C2 position. Consequently, C-H functionalization is expected to occur predominantly at the C5 position. The electronic influence of the C2 substituents on the reactivity at C5 is likely to be modest but could subtly modulate the reaction kinetics compared to unsubstituted THF.

Table 1: Comparison of C-H Functionalization Methods for Tetrahydrofuran

Method Catalyst/Reagent Position Selectivity Conditions Key Features
Rhodium-Catalyzed C-H Insertion Rh₂(S-DOSP)₄ / Aryldiazoacetate α-position Low Temperature (-50 °C) High enantioselectivity and chemoselectivity. acs.org
Photocatalytic C-S/C-C Coupling 4-CzIPN / ⁿBu₄NBr α-position Mild, Metal-Free Uses a commercially available, inexpensive cocatalyst. rsc.org

Interplay Between Ethynyl and Oxolane Reactivity

Electronic Effects and Inductive Properties

The chemical reactivity of this compound is governed by the electronic properties of its constituent functional groups. The oxygen atom in the oxolane ring possesses lone pairs of electrons, rendering the α-carbons susceptible to electrophilic attack and stabilizing adjacent carbocations. Conversely, the ethynyl group is known for its electron-withdrawing nature, a consequence of the high s-character of the sp-hybridized carbon atoms.

This electron-withdrawing inductive effect of the alkyne substituent polarizes the molecule. It can influence the reactivity of the tetrahydrofuran ring, though the effect diminishes with distance. More significantly, the ether oxygen can influence the reactivity of the alkyne. An important electronic effect arises where the alkyne substituent induces a polarization that leads to a preferential attack by a heteroatom at the more electron-deficient carbon of the alkyne. organic-chemistry.org This interplay is crucial in intramolecular reactions, such as cyclization, where the ether oxygen can act as an internal nucleophile.

Ab initio calculations on the parent tetrahydrofuran molecule have been performed to understand its electronic structure and have shown no shape resonances, which indicates a certain level of electronic stability. researchgate.net The introduction of the ethynyl group, however, introduces a π-system that can participate in a variety of reactions not available to the saturated THF core.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of two distinct reactive sites—the C≡C triple bond and the oxolane ring (specifically its α-C-H bonds)—raises important questions of chemo- and regioselectivity. The outcome of a reaction often depends on a delicate balance of reagent choice, catalyst, and reaction conditions.

Chemoselectivity: In many reaction systems, the alkyne is the more reactive functional group. It readily undergoes a wide range of transformations, including:

Additions: Hydrohalogenation, hydration, and hydrogenation.

Coupling Reactions: Sonogashira, Glaser, and other cross-coupling reactions.

Cycloadditions: [3+2] cycloadditions with azides (click chemistry). rsc.org

However, under conditions designed for C-H activation, the tetrahydrofuran core can become the site of reaction. The challenge in synthetic design is to control which functional group reacts. For example, gold-catalyzed reactions have demonstrated divergent pathways in molecules containing both hydroxyl and alkyne functionalities. Depending on the catalyst and the alkyne substituent (aliphatic vs. aryl), the reaction can be directed towards either intramolecular cyclization involving the hydroxyl group or an intermolecular alkynylation, showcasing the fine control that can be achieved. nih.gov

Regioselectivity: When the alkyne undergoes addition reactions, the regioselectivity is influenced by both electronic and steric factors. The polarization induced by the adjacent quaternary carbon and the oxolane ring can direct incoming electrophiles or nucleophiles to a specific carbon of the triple bond. Similarly, in C-H functionalization of the THF ring, the inherent activation of the α-positions (C5) over the β-positions (C3, C4) provides high regioselectivity.

Table 2: Potential Competing Reaction Pathways for this compound

Reaction Type Target Site Potential Product Type Controlling Factors
Electrophilic Addition Ethynyl Group Halogenated or hydrated alkene Reagent (e.g., HBr, H₂SO₄/H₂O)
C-H Activation Oxolane Ring (α-position) α-Functionalized oxolane Catalyst (e.g., Rh, Ru), Photocatalysis
Metal-Catalyzed Coupling Ethynyl Group Diynes, Aryl-alkynes Catalyst (e.g., Pd, Cu), Coupling Partner

The ability to selectively functionalize one part of the this compound molecule while leaving the other intact is crucial for its application as a versatile building block in the synthesis of more complex chemical structures.

Stereochemical Control and Chiral Synthesis of 2 Ethynyl 2 Methyloxolane

Enantioselective Synthesis Strategies

The creation of the chiral quaternary center in 2-Ethynyl-2-methyloxolane in an enantioselective manner requires sophisticated synthetic strategies. Key approaches include the use of asymmetric catalysis and chiral auxiliaries to direct the stereochemical outcome of the reaction that forms the stereocenter. A primary method for constructing this molecule involves the addition of an ethynyl (B1212043) nucleophile to a prochiral ketone precursor, such as γ-valerolactone or a related 5-methyl-dihydrofuran-2-one derivative.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for generating chiral molecules with high enantiomeric excess (ee). nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, this would typically involve the asymmetric ethynylation of a suitable ketone.

While specific catalysts documented for the direct synthesis of this compound are not detailed in available literature, general principles of asymmetric ketone ethynylation can be applied. Transition metal complexes with chiral ligands are often employed for this purpose. For instance, zinc, titanium, or copper catalysts combined with chiral amino alcohols or BINOL-derived ligands have proven effective in the addition of terminal alkynes to various ketones.

Table 1: Representative Chiral Ligands for Asymmetric Ethynylation of Ketones

Ligand Type Example Metal Typical Enantioselectivity
Amino Alcohol (-)-N-Methylephedrine Zn(OTf)₂ Moderate to High
BINOL Derivative (R)-BINOL Ti(O-i-Pr)₄ High to Excellent
Salen Derivative (R,R)-Salen Cr(III)Cl Moderate to High

The proposed catalytic cycle would involve the coordination of the chiral catalyst to both the ketone substrate and the ethynyl nucleophile. This coordination creates a chiral environment around the reactive centers, forcing the nucleophilic attack to occur preferentially on one of the two enantiotopic faces of the ketone carbonyl, leading to the desired enantiomer of the product. The solvent can also play a crucial role, with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored for their efficacy in organometallic reactions. nih.govnih.gov

Chiral Auxiliary Approaches

An alternative strategy for enantioselective synthesis is the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemistry of a subsequent reaction on the substrate. scispace.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of this compound, a precursor could be modified with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. wikipedia.org For example, a carboxylic acid precursor to the oxolane ring could be coupled to a chiral auxiliary to form a chiral amide. The subsequent cyclization and ethynylation steps would be influenced by the steric hindrance of the auxiliary, leading to a diastereoselective transformation. The separation of the resulting diastereomers, followed by the removal of the auxiliary, would yield the enantiomerically enriched this compound.

Table 2: Common Chiral Auxiliaries and Their Applications

Auxiliary Class Typical Reactions Controlled
Evans Auxiliaries Oxazolidinones Aldol, Alkylation, Conjugate Addition wikipedia.org
Oppolzer's Sultam Camphorsultam Alkylation, Diels-Alder, Conjugate Addition wikipedia.org
Pseudoephedrine Amino Alcohol Alkylation of Amides
8-Phenylmenthol Terpenoid Ene Reactions, Diels-Alder wikipedia.org

This approach is particularly useful when a suitable asymmetric catalytic system has not yet been developed for a specific transformation. nih.gov

Diastereoselective Transformations

Diastereoselective transformations are critical when a molecule already contains a stereocenter and a new one is being introduced. In the context of this compound, this could involve reactions on a chiral precursor where the existing chirality influences the formation of a second stereocenter. For example, if a chiral 2-methyloxolane derivative bearing a substituent elsewhere on the ring undergoes ethynylation at the C2 position, the existing stereocenter would direct the incoming ethynyl group, leading to one diastereomer in excess.

Configuration Stability and Racemization Pathways

The configurational stability of the chiral center in this compound is a critical factor for its practical use. The molecule possesses a quaternary stereocenter where the chiral carbon is part of a five-membered ring and is bonded to a methyl group, an ethynyl group, an oxygen atom, and a methylene (B1212753) group of the ring.

Under normal conditions, this stereocenter is expected to be configurationally stable. Racemization would require the cleavage of one of the bonds to the stereocenter. Potential pathways for racemization, though unlikely under standard organic reaction conditions, could involve harsh acidic or basic conditions that might promote ring-opening of the oxolane. For instance, strong acid could protonate the ring oxygen, leading to a cascade of reactions that could result in the loss of stereochemical integrity. Similarly, extremely strong bases could potentially deprotonate the carbon adjacent to the oxygen, although this is less probable. For most synthetic applications, the chirality of this compound is considered robust.

Implications of Chirality in Advanced Applications

The chirality of molecules is paramount in applications where specific three-dimensional interactions are required, such as in pharmacology, asymmetric catalysis, and materials science. researchgate.net Enantiomers of a chiral compound can exhibit vastly different biological activities or material properties.

While specific applications for enantiopure this compound are still emerging, its structure suggests potential utility as a versatile chiral building block. The terminal alkyne is a highly functional group that can participate in a wide range of transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and conversion to other functional groups.

The chiral oxolane motif is present in numerous natural products and biologically active molecules. Therefore, enantiomerically pure this compound could serve as a key intermediate in the total synthesis of complex targets. In materials science, the incorporation of this rigid, chiral, and functionalizable unit into polymers or liquid crystals could induce specific chiral supramolecular arrangements, potentially leading to materials with unique chiroptical or electronic properties. researchgate.net

Advanced Spectroscopic Characterization Techniques for 2 Ethynyl 2 Methyloxolane Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Ethynyl-2-methyloxolane, providing precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom. One-dimensional (1D) and two-dimensional (2D) NMR experiments in deuterated solvents like chloroform (CDCl₃) allow for the complete assignment of the molecular skeleton. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the ethynyl (B1212043) proton, the methyl group, and the methylene (B1212753) protons of the oxolane ring. The ethynyl proton (≡C-H) would typically appear as a singlet in a characteristic downfield region. The methyl (CH₃) protons would also present as a singlet, while the protons on the five-membered oxolane ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the two acetylenic carbons (C≡C), the quaternary carbon of the oxolane ring bonded to the methyl and ethynyl groups, the methyl carbon, and the two methylene carbons of the ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the triple bond. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures containing 2-methyloxolane and ethynyl moieties. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Ethynyl-H ¹H ~2.0-2.5 Singlet
Oxolane-CH₂ ¹H ~1.8-2.1, ~3.8-4.0 Multiplets
Methyl-H ¹H ~1.5 Singlet
Ethynyl-C (quaternary) ¹³C ~80-90 -
Ethynyl-C (terminal) ¹³C ~70-80 -
Oxolane-C (quaternary) ¹³C ~80-85 -
Oxolane-CH₂ ¹³C ~25-30, ~65-70 -

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom, confirming assignments. rsc.org

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. thno.org

Under electron ionization (EI), a hard ionization technique, the this compound molecule would likely exhibit a molecular ion peak (M⁺·), although its intensity might be low due to the molecule's propensity to fragment. nih.gov The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for ethers often involve cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, this would lead to the loss of the ethynyl radical or the methyl radical, resulting in characteristic fragment ions.

Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are used to generate protonated molecules [M+H]⁺ with less fragmentation, which is useful for confirming the molecular weight. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can induce controlled fragmentation, providing detailed structural information. nih.gov

Table 2: Expected Key Fragment Ions of this compound in EI-MS

m/z Value Proposed Fragment Neutral Loss
110 [C₇H₁₀O]⁺· Molecular Ion
95 [C₆H₇O]⁺ ·CH₃ (Methyl radical)
85 [C₅H₉O]⁺ ·C₂H (Ethynyl radical)
81 [C₆H₉]⁺ ·CHO

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. These techniques probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. nih.govmkuniversity.ac.in

The most prominent and diagnostic peaks for this compound would be those associated with the terminal alkyne and the cyclic ether.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
≡C-H Stretching 3300 - 3250 Strong, sharp Moderate
C≡C Stretching 2150 - 2100 Weak to medium Strong
C-H (alkane) Stretching 3000 - 2850 Strong Strong
C-O-C (ether) Asymmetric Stretching 1150 - 1085 Strong Weak

The sharp, strong absorption around 3300 cm⁻¹ in the IR spectrum is a definitive indicator of the ≡C-H stretch of a terminal alkyne. The C≡C triple bond stretch is often weak in the IR spectrum due to a small change in dipole moment but typically produces a strong, sharp signal in the Raman spectrum, making the two techniques highly complementary. nih.gov The strong C-O-C stretching vibration confirms the presence of the oxolane (ether) ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Solvatochromism)

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. biocompare.com For a simple, unconjugated molecule like this compound, significant absorption is not expected in the visible range. The primary electronic transitions (σ → σ* and n → σ*) occur at shorter wavelengths in the UV region, typically below 200 nm, and may not be readily observable with standard spectrophotometers. beilstein-journals.org

However, derivatives of this compound, where the ethynyl group is coupled to a chromophore (e.g., an aromatic ring), would exhibit distinct UV-Vis absorption and potentially fluorescence spectra. researchgate.net In such derivatives, the interaction between the chromophore and the ethynyl group can lead to intramolecular charge transfer (ICT) states upon excitation. researchgate.net

The study of these derivatives in solvents of varying polarity can reveal solvatochromic effects—a shift in the absorption or emission maximum with a change in solvent polarity. researchgate.net A significant solvatochromic shift (either a red shift, bathochromism, or a blue shift, hypsochromism) is a strong indicator of a change in the molecule's dipole moment between the ground and excited states, which is characteristic of ICT processes. researchgate.netresearchgate.net

Table 4: Hypothetical Solvatochromic Data for a Chromophore-Substituted Derivative of this compound

Solvent Polarity Parameter (ET(30)) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹)
Hexane 31.0 350 400 3571
Toluene 33.9 355 415 4086
Dichloromethane 40.7 365 440 4932
Acetonitrile 45.6 370 460 5429

Note: This data is illustrative for a hypothetical derivative and demonstrates a positive solvatochromism (red shift in emission with increasing polarity), indicative of an excited state with a larger dipole moment.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mkuniversity.ac.in Since this compound is a liquid at standard conditions, this technique would be applied to solid, crystalline derivatives or co-crystals of the compound. nih.govuny.ac.id

Single-crystal X-ray diffraction (SCXRD) on a suitable derivative can provide precise measurements of bond lengths, bond angles, and torsion angles. beilstein-journals.orgresearchgate.net This data would confirm the connectivity established by NMR and reveal the exact conformation of the oxolane ring (e.g., envelope or twist conformation) and the spatial relationship between the methyl and ethynyl substituents in the solid state. Furthermore, the analysis of the crystal packing can identify and characterize intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. mkuniversity.ac.in

Powder X-ray diffraction (PXRD) is used to characterize bulk crystalline material, identify different crystalline phases (polymorphism), and confirm the purity of a crystalline sample. nih.govuny.ac.id The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov This technique is not applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons.

However, EPR spectroscopy would be a critical tool for studying reaction mechanisms involving this compound that proceed through radical intermediates. rsc.org For example, in radical polymerization reactions initiated from the ethynyl group, or in reactions where a radical is formed on the oxolane ring via hydrogen abstraction, EPR could be used to detect and identify the transient radical species. beilstein-journals.orgmdpi.comnih.gov

Often, the radical intermediates are too short-lived to be observed directly. In such cases, a "spin trapping" technique is employed, where a diamagnetic spin trap molecule reacts with the transient radical to form a much more stable paramagnetic radical adduct that can be easily detected by EPR. mdpi.com The resulting EPR spectrum's hyperfine splitting pattern provides information about the type and number of magnetic nuclei (like ¹H or ¹³C) interacting with the unpaired electron, which helps in deducing the structure of the original, short-lived radical. qub.ac.uk

Table 5: Chemical Compound Index

Compound Name
This compound
2-methyloxolane
2-methyltetrahydrofuran (B130290) (2-MeTHF)
Chloroform-d (CDCl₃)
Hexane
Toluene
Dichloromethane
Acetonitrile

Theoretical and Computational Investigations of 2 Ethynyl 2 Methyloxolane

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For a molecule like 2-ethynyl-2-methyloxolane, DFT methods, particularly with hybrid functionals like B3LYP, offer a balance of computational cost and accuracy for predicting a wide range of properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy but at a greater computational expense.

Molecular Geometry and Conformational Landscape

The first step in a computational investigation is to determine the molecule's preferred three-dimensional structure through geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The oxolane ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of the methyl and ethynyl (B1212043) substituents at the C2 position influences the conformational preference of the ring.

A thorough conformational analysis would explore the potential energy surface by systematically rotating the bonds, particularly the C2-C(ethynyl) bond, to identify all stable conformers (local minima) and the transition states that separate them. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound Note: This table presents typical, expected values for bond lengths and angles based on standard computational models of similar chemical structures. Actual values would be determined by specific quantum chemical calculations.

Parameter Atom Pair/Triplet Typical Calculated Value
Bond Lengths
C≡C Ethynyl ~1.21 Å
C-C≡ Ring-Ethynyl ~1.47 Å
C-O Ring ~1.43 Å
C-C Ring ~1.54 Å
Bond Angles
C-C≡C Ethynyl Group ~178-180°
O-C-C Ring ~105-108°
C-C-C Ring ~102-106°

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the π-system of the ethynyl (alkyne) group, which is the most electron-rich and polarizable region.

LUMO: The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is typically the antibonding π* orbital of the ethynyl group.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation.

Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. For this compound, an MEP map would show a high electron density (negative potential, typically colored red) around the alkyne's π-bond and the oxygen atom of the oxolane ring, indicating these are the likely sites for electrophilic attack. Conversely, the terminal hydrogen of the ethynyl group would exhibit a slightly positive potential, making it susceptible to deprotonation by a strong base.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for identifying and characterizing the molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined.

IR/Raman Spectra: The most characteristic vibrations for this compound would be the C≡C stretch (typically appearing around 2100-2150 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹). Other predictable frequencies include C-O and C-C stretching and various bending modes within the oxolane ring.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These theoretical predictions are highly useful for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Mechanistic Studies through Computational Chemistry

Computational chemistry is instrumental in exploring the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization and Reaction Pathway Mapping

For any proposed reaction involving this compound, such as an electrophilic addition to the alkyne or a cycloaddition reaction, the corresponding reaction pathway can be mapped on the potential energy surface. This involves locating and characterizing the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS).

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. TS structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. Locating the precise geometry of a transition state allows for a detailed understanding of the bond-breaking and bond-forming processes.

Energetic Profiles and Kinetic Analysis

Once the stationary points (reactants, products, intermediates, and transition states) on the reaction pathway have been identified and their energies calculated, an energetic profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products.

The height of the energy barrier, which is the energy difference between the reactants and the transition state (ΔG‡ or ΔH‡), is the activation energy. According to Transition State Theory, the activation energy is the primary determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. By calculating these barriers, computational chemistry can predict reaction rates and selectivities. For example, if a reaction can proceed through multiple pathways to different products, comparing the activation energies for each path can predict which product will be formed preferentially (the kinetic product). The relative energies of the final products determine the thermodynamic favorability of the reaction.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published studies utilizing molecular dynamics (MD) simulations to investigate the conformational dynamics and intermolecular interactions of this compound. The PubChem database, a comprehensive resource for chemical information, lists basic properties for this compound (C7H10O) but explicitly states that no literature data is currently available for this specific compound uni.lu.

While computational methods are frequently employed to study the conformational landscapes of cyclic molecules, including substituted oxolanes (tetrahydrofurans), specific research applying these techniques to the title compound has not been reported researchgate.netscispace.comrsc.org. General conformational analysis of five-membered rings indicates they typically adopt non-planar structures, such as envelope (E) and twist (T) conformations, to alleviate torsional strain rsc.org. The presence and nature of substituents play a critical role in determining the preferred puckering of the ring and the energetic barriers between different conformations rsc.orglumenlearning.com. For a molecule like this compound, the stereoelectronic effects of the ethynyl and methyl groups at the C2 position would be expected to significantly influence its conformational preferences and its interactions with other molecules.

However, without specific molecular dynamics simulations or other theoretical calculations, any discussion of the conformational energy landscape, dominant conformers, dihedral angle distributions, or the nature of its intermolecular interactions (such as hydrogen bonding capabilities of the ethynyl group or van der Waals forces) would be purely speculative. Detailed research findings and data tables, which would be generated from such simulations, are therefore not available.

Further research employing quantum chemical calculations and molecular dynamics simulations would be necessary to elucidate the three-dimensional structure, flexibility, and interaction patterns of this compound.

Academic Applications of 2 Ethynyl 2 Methyloxolane in Advanced Organic Materials and Synthesis

Building Block for Bioactive Molecules and Pharmaceutical Intermediates

A comprehensive search of chemical and pharmaceutical databases reveals no instances of 2-Ethynyl-2-methyloxolane being utilized as a building block for the synthesis of bioactive molecules or as a pharmaceutical intermediate. While the oxolane (tetrahydrofuran) ring and the ethynyl (B1212043) group are present in various biologically active compounds and pharmaceutical agents, the specific combination in This compound has not been reported in the synthesis of such molecules.

Monomer in Polymer Science for Tailored Materials

There is no available research to suggest that This compound has been employed as a monomer in polymer science.

Highly Cross-linked Organic Networks

Similarly, no studies have been found that describe the use of This compound as a component in the creation of highly cross-linked organic networks.

Precursor for Advanced Supramolecular Structures

The investigation into the academic applications of This compound yielded no results indicating its use as a precursor for the development of advanced supramolecular structures.

Ligand Design in Organometallic Chemistry

There is no evidence in the current body of scientific literature to suggest that This compound has been utilized in ligand design for organometallic chemistry.

Research Outlook and Future Directions in 2 Ethynyl 2 Methyloxolane Chemistry

Summary of Key Achievements and Current Limitations

A thorough search of existing chemical databases and peer-reviewed literature indicates a significant lack of specific research focused on 2-ethynyl-2-methyloxolane. At present, there are no notable key achievements, such as well-established synthetic routes, detailed reactivity studies, or specific applications, documented for this particular compound. The primary limitation in the study of this compound is the absence of foundational research.

The current state of knowledge can be summarized as follows:

Lack of Dedicated Synthesis: There are no optimized and reported synthetic protocols specifically for this compound. While general methods for the synthesis of substituted oxolanes and alkynyl heterocycles exist, their application to this specific target has not been detailed.

Unexplored Reactivity: The chemical reactivity profile of this compound remains uncharacterized. The interplay between the oxolane ring and the ethynyl (B1212043) group is yet to be investigated.

No Reported Applications: Consequently, there are no established applications for this compound in any field of chemistry or materials science.

This lack of information presents a significant opportunity for original research to establish the fundamental chemistry of this potentially versatile molecule.

Emerging Synthetic Methodologies and Catalytic Transformations

While specific methods for this compound are not available, emerging trends in organic synthesis offer promising avenues for its future preparation and transformation.

Potential Synthetic Methodologies:

Future research could explore the following synthetic strategies, which are at the forefront of modern organic chemistry:

Synthetic ApproachDescriptionPotential Advantages
Alkynylation of Lactones The reaction of a suitable lactone precursor, such as γ-valerolactone, with an ethynylating agent (e.g., ethynylmagnesium bromide or ethynyllithium) could provide a direct route to the target molecule.Potentially a convergent and efficient one-step synthesis from a readily available starting material.
Cyclization of Alkynyl Diols Acid-catalyzed cyclization of a precursor like 3-methylpent-4-yne-1,3-diol (B13456927) could yield the desired oxolane ring.This method offers control over stereochemistry at the quaternary center if a chiral precursor is used.
Flow Chemistry Synthesis Continuous flow methodologies could be developed to allow for the safe and scalable synthesis of this potentially reactive compound, minimizing the handling of hazardous reagents.Enhanced safety, improved reproducibility, and potential for high-throughput optimization.

Prospective Catalytic Transformations:

The terminal alkyne functionality in this compound is a versatile handle for a multitude of catalytic transformations. Future research is anticipated to focus on:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime candidate for derivatization, allowing for the facile linkage of the this compound core to a wide array of molecules to form 1,2,3-triazoles.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides would enable the synthesis of a diverse library of substituted alkynes, expanding the chemical space accessible from this building block.

Hydration and Hydrofunctionalization: Catalytic hydration of the alkyne would lead to the corresponding methyl ketone, while other hydrofunctionalization reactions (e.g., hydroamination, hydrothiolation) could introduce further functionality.

Polymerization: The terminal alkyne could serve as a monomer in polymerization reactions, leading to novel polymers with the oxolane moiety as a repeating unit.

Potential for Novel Applications in Interdisciplinary Fields

The unique structural features of this compound suggest its potential utility across several scientific disciplines, pending the development of its fundamental chemistry.

Medicinal Chemistry:

The oxolane (tetrahydrofuran) ring is a common motif in many biologically active molecules and approved pharmaceuticals. The incorporation of an ethynyl group provides a rigid linker and a site for further functionalization. Potential applications include:

Scaffold for Drug Discovery: The this compound core could serve as a novel scaffold for the synthesis of libraries of compounds to be screened for biological activity.

Bioorthogonal Chemistry: The terminal alkyne can be used in bioorthogonal "click" reactions for applications in chemical biology, such as activity-based protein profiling and cellular imaging.

Materials Science:

The ability of the ethynyl group to participate in polymerization and cross-linking reactions opens up possibilities in materials science:

Potential Application AreaDescription
Advanced Polymers Polymerization of this compound could lead to the development of new polymers with tailored properties, such as thermal stability, solubility, and dielectric constant, influenced by the polar oxolane ring.
Functional Coatings and Adhesives The compound could be incorporated into polymer networks to create functional coatings or adhesives with enhanced properties.
Organic Electronics Derivatives of this compound, particularly those synthesized via Sonogashira coupling to create extended conjugated systems, could be investigated for their electronic properties.

Agrochemicals:

The development of new agrochemicals with novel modes of action is crucial. The this compound scaffold could be explored for the synthesis of new herbicides, fungicides, or insecticides.

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